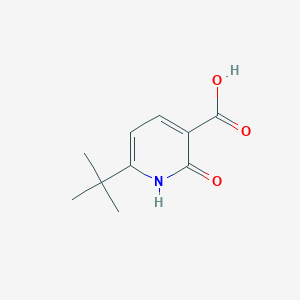

6-tert-Butyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-tert-Butyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 . It is also known as TBOA, a bicyclic pyridine derivative.

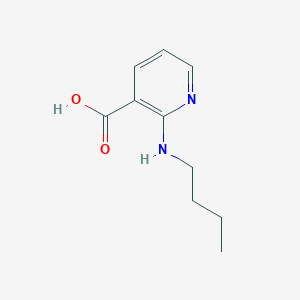

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H13NO3 . It consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), which is further substituted with a tert-butyl group, a carboxylic acid group, and an oxo group.Physical And Chemical Properties Analysis

The molecular weight of “6-tert-Butyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid” is 195.22, and its molecular formula is C10H13NO3 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Scientific Research Applications

Drug Metabolism Studies

Compounds like 6-tert-Butyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid may be used in studying the metabolism of drugs within the gastrointestinal tract, particularly focusing on ester hydrolysis by carboxylesterase enzymes .

Chemical Space Exploration

The unique structure of this compound could provide a means to explore novel chemical spaces that are complementary to ring systems commonly found in approved drugs .

Inhibition of Drug Efflux Transporters

Proteomics Research

This compound is available for purchase as a specialty product for proteomics research, indicating its potential use in the study of proteins and their functions .

Alkaline Hydrolysis Studies

It may be used in alkaline hydrolysis reactions to study the behavior of similar compounds under basic conditions, which could be relevant in pharmaceutical synthesis processes .

Cyclization Reaction Research

The compound could be involved in cyclization reaction studies to understand different modes of cyclization which are important in medicinal chemistry for creating diverse molecular architectures .

Mechanism of Action

This compound is known to inhibit high-affinity glutamate uptake in brain synaptosomes. This suggests that it may interact with glutamate transporters in the brain, potentially influencing neural signaling and function.

properties

IUPAC Name |

6-tert-butyl-2-oxo-1H-pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,3)7-5-4-6(9(13)14)8(12)11-7/h4-5H,1-3H3,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHBAJHDIJJBLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C(=O)N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1314407.png)

![[3-(Piperidinomethyl)phenyl]methanol](/img/structure/B1314411.png)

![Butanoic acid, 2-(4-chlorophenoxy)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (2Z)-2-butenedioate (1:1)](/img/structure/B1314425.png)